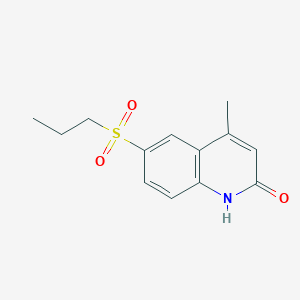

4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one

Description

Properties

IUPAC Name |

4-methyl-6-propylsulfonyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-3-6-18(16,17)10-4-5-12-11(8-10)9(2)7-13(15)14-12/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABXVRQYMHZAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by selective functionalization at the 4- and 6-positions. The key steps include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The propylsulfonyl group is introduced through sulfonylation reactions, typically using propylsulfonyl chloride and a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

While "4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one" is not directly mentioned in the search results, the included articles discuss related compounds and their applications, offering insights into the potential uses of quinoline derivatives and sulfonyl groups in scientific research.

Scientific Research Applications

Based on the provided search results, the potential applications of "this compound" can be inferred from the applications of similar compounds:

Chemistry Quinoline derivatives are used as building blocks for synthesizing complex molecules, especially in developing new pharmaceuticals and agrochemicals.

Biology These compounds are studied for potential biological activities, such as antimicrobial, antiviral, and anticancer properties. For example, some quinoline analogs have shown promise as antiviral agents against Enterovirus D68 (EV-D68) .

Medicine Due to their unique structure and reactivity, these compounds are investigated as potential therapeutic agents for various diseases. Certain 6-substituted 2-methoxyquinolines and 1H-quinolin-2-ones have demonstrated inhibitory activity against human steroid 5α reductases .

Industry Quinoline derivatives are utilized in developing specialty chemicals and materials with specific properties.

Mechanisms of Action The effects of "this compound" may be exerted through several mechanisms:

- Binding to Enzymes: It may inhibit or modulate the activity of enzymes involved in critical biological processes.

- Interacting with Receptors: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

- Modulating Gene Expression: It may affect the expression of genes related to disease pathways, thereby altering cellular functions.

Specific Examples and Related Research

- Curcumin Mimics: 3,5-diylidene-4-piperidones bearing an alkyl sulfonyl group have been synthesized and studied for their potential NQO1 induction properties, suggesting chemopreventive capabilities . The sulfonyl group's bonding interactions with amino acids in the protein active site highlight its importance for biological activity .

- Steroid 5α Reductase Inhibitors: Quinoline derivatives have been evaluated as inhibitors of steroid 5α reductases, with activity and selectivity dependent on their structural features . For instance, 6-[4-(N,N-Diisopropylcarbamoyl) phenyl]-1H-quinolin-2-one (4) shows good inhibitory potency for the human type 2 isozyme .

- Antiviral Agents: Quinoline analogs have been identified as novel scaffold compounds against EV-D68, with the substituent at the 6-position of the quinoline core playing a crucial role in structure-activity relationships (SARs) .

Mechanism of Action

The mechanism of action of 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents

- Electron-Withdrawing vs. Electron-Donating Groups: The propylsulfonyl group in the target compound contrasts with hydroxyl (e.g., 4-Hydroxy-6-methylquinolin-2(1H)-one) or methyl groups, which are electron-donating.

Table 2: Comparative Bioactivity Data

- Antifungal Activity : The target compound’s propylsulfonyl group may mimic SDHIs in , which disrupt fungal energy metabolism. However, substituent position (e.g., 6-methyl vs. 6-propylsulfonyl) could alter binding affinity .

- Antimicrobial Efficacy : Compared to fluoro-substituted derivatives (e.g., compound 6a in ), sulfonyl groups may reduce potency against Gram-negative bacteria due to decreased membrane permeability .

Physicochemical Properties

Table 4: Comparative Physical Properties

Biological Activity

4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methylquinoline derivatives with sulfonylating agents. The structural characteristics of this compound include a quinoline core substituted at the 6-position with a propylsulfonyl group, which is believed to play a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that this compound exhibits moderate to good activity against various bacterial and fungal strains. For instance, derivatives of quinoline have been shown to possess significant antitubercular activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) ranging from 9.2 to 106.4 µM .

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| 8a | 9.2 | Antitubercular |

| 8h | 106.4 | Antitubercular |

| 8n | 401.6 | Antibacterial |

Anticancer Activity

The anticancer properties of quinoline derivatives are also noteworthy. Studies have reported that certain structural modifications enhance their antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated significant cytotoxicity against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines, with IC50 values as low as 0.32 μM . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinoline derivatives often act as inhibitors of key enzymes involved in cellular metabolism and proliferation.

- Disruption of Microtubule Dynamics : By binding to tubulin, these compounds can prevent microtubule formation, which is critical for cell division.

- Antioxidant Properties : Some studies suggest that quinoline derivatives may exhibit antioxidant activity, contributing to their protective effects against oxidative stress in cells.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of quinoline derivatives, revealing insights into how modifications can enhance their biological efficacy. For instance:

- A study evaluated a series of 2-PQ derivatives and identified that specific substitutions at the 6-position significantly influenced their anticancer activity .

- Another investigation into various quinoline compounds indicated that those with sulfonyl groups often exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to introduce sulfonyl groups (e.g., propylsulfonyl) to the quinolin-2(1H)-one scaffold?

- Methodological Answer : Sulfonyl groups are typically introduced via copper-catalyzed three-component reactions involving quinolinone precursors, sulfonyl chlorides, and amines. For example, one-pot reactions using CuI as a catalyst under mild conditions (e.g., 60°C, DMSO solvent) enable regioselective sulfonylation at the C-6 position. Key steps include optimizing molar ratios (e.g., 1:1.2:1.5 for quinolinone:sulfonyl chloride:amine) and reaction time (6–12 hours) to achieve yields >75% .

Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the structure of sulfonyl-substituted quinolinones?

- Methodological Answer :

- ¹H NMR : Characteristic peaks include downfield shifts for protons near the sulfonyl group (e.g., δ 7.95–8.18 ppm for aromatic protons adjacent to the sulfonyl moiety). Coupling constants (e.g., J = 7.2–8.1 Hz) confirm substitution patterns .

- IR : Strong absorption bands at 1160–1180 cm⁻¹ (S=O symmetric stretching) and 1340–1360 cm⁻¹ (S=O asymmetric stretching) validate sulfonyl incorporation .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns align with theoretical calculations .

Q. What are the standard protocols for evaluating the antimicrobial activity of sulfonylquinolinones?

- Methodological Answer : Use a twofold serial dilution technique to determine minimal inhibitory concentrations (MICs) against bacterial strains (e.g., B. proteus, P. aeruginosa) and fungi. Prepare stock solutions in DMSO, dilute in Mueller-Hinton broth, and incubate at 37°C for 24 hours. Compare results to positive controls (e.g., streptomycin) and report MIC values (e.g., 16–32 µg/mL for active compounds) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of sulfonylation reactions in quinolin-2(1H)-one derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model transition states and activation energies for sulfonyl group attachment. For example, calculations show that electron-deficient C-6 positions (due to methyl groups at C-4) favor sulfonylation over C-3 or C-8, aligning with experimental outcomes. Solvent effects (e.g., DMSO polarity) are simulated using the SMD model to refine predictions .

Q. What strategies resolve contradictions in reported biological activities of sulfonylquinolinones with similar substituents?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies by synthesizing derivatives with systematic substituent variations (e.g., propylsulfonyl vs. tosyl groups). Use statistical tools (e.g., ANOVA) to analyze MIC data and identify critical substituent features. For instance, bulkier sulfonyl groups (e.g., cyclohexylsulfonyl) may reduce antimicrobial efficacy due to steric hindrance, despite similar electronic profiles .

Q. How do reaction conditions influence the mechanistic pathway of copper-catalyzed sulfonylation?

- Methodological Answer : Mechanistic studies using isotopic labeling (e.g., ³⁵S) and kinetic isotope effects (KIEs) reveal a radical-based pathway. Copper(I) activates the sulfonyl chloride to generate sulfonyl radicals, which attack the quinolinone core. Oxygen-free conditions and radical scavengers (e.g., TEMPO) suppress side reactions, improving yield and selectivity .

Q. What role do solvent and catalyst play in optimizing green synthesis of sulfonylquinolinones?

- Methodological Answer : Replace hazardous solvents (e.g., DMF) with water or ethanol under microwave irradiation to reduce environmental impact. Computational solvent screening (via COSMO-RS) identifies water as optimal due to its high polarity, which stabilizes charged intermediates. Catalysts like Cu nanoparticles immobilized on cellulose improve recyclability and reduce metal leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.